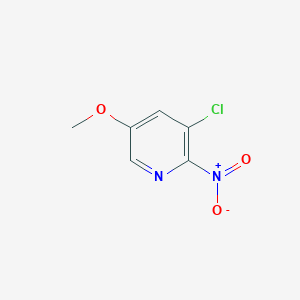
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is an organic compound with the molecular formula C11H8BrNO2 It is a brominated derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one typically involves the bromination of 1-(5-phenylisoxazol-3-yl)ethan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in alcohol solvents at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used. The reactions are typically conducted in acidic or basic aqueous solutions.
Major Products
Nucleophilic substitution: Substituted isoxazole derivatives.
Reduction: 1-(5-phenylisoxazol-3-yl)ethanol.
Oxidation: 1-(5-phenylisoxazol-3-yl)ethanoic acid.
科学的研究の応用
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the isoxazole ring are key structural features that interact with molecular targets, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Bromo-1-(3-phenylisoxazol-5-yl)ethan-1-one: A positional isomer with similar chemical properties but different biological activities.
1-(5-Phenylisoxazol-3-yl)ethan-1-one: The non-brominated precursor, which lacks the reactivity associated with the bromine atom.
2-Chloro-1-(5-phenylisoxazol-3-yl)ethan-1-one: A chlorinated analog with potentially different reactivity and biological properties.
Uniqueness
2-Bromo-1-(5-phenylisoxazol-3-yl)ethan-1-one is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
14731-15-8 |
|---|---|
分子式 |
C11H8BrNO2 |
分子量 |
266.09 g/mol |
IUPAC名 |
2-bromo-1-(5-phenyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO2/c12-7-10(14)9-6-11(15-13-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChIキー |
PPXHABJTQBEQOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


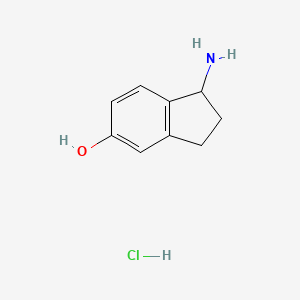
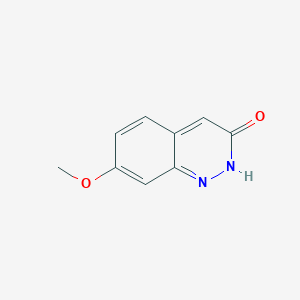

![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12968015.png)


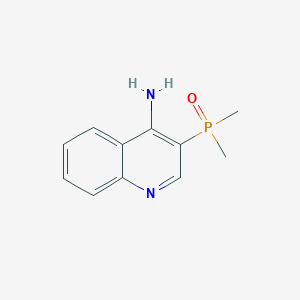
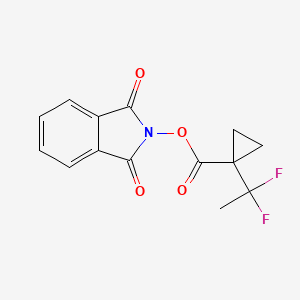




![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
